trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(ethylaminomethyl)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-14-10-12-7-5-11(6-8-12)9-13(15)16-4-2/h11-12,14H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAWXNHIKYGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure Hydrogenation of 4-Nitrophenylacetic Acid Derivatives
Prior methodologies, such as those described in patent CN101778820A, relied on 4-nitrophenylacetic acid as the starting material. This approach involved:
- Catalytic Hydrogenation : Using Raney nickel under extreme conditions (130°C, 14 MPa hydrogen pressure) for five days to reduce the nitro group to an amine.
- Cyclohexane Ring Formation : Intramolecular cyclization under high pressure yielded the cyclohexyl backbone.
- Esterification : Subsequent reaction with ethanol in acidic conditions introduced the ethyl ester group.
Limitations :
- Prolonged reaction times and high-pressure equipment raised safety concerns.
- Low yields (50–60%) due to side reactions and catalyst deactivation.
- Limited scalability for industrial production.
Innovative Synthesis via 1,4-Cyclohexanedione
A patent-pending method (CN108424371B) addresses these challenges by employing 1,4-cyclohexanedione as a cost-effective starting material. This three-step process optimizes yield, safety, and scalability.
Wittig Reaction: Formation of Ethyl 2-(4-Carbonylcyclohexenyl)acetate
The initial step involves a Wittig reaction between 1,4-cyclohexanedione and ethyl acetate triphenylphosphine ylide:
$$
\text{1,4-Cyclohexanedione} + \text{Ph}3\text{P=CHCOOEt} \rightarrow \text{Ethyl 2-(4-carbonylcyclohexenyl)acetate} + \text{Ph}3\text{PO}
$$
Optimization Parameters :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 110 | 69.7 |
| Tetrahydrofuran | 66 | 68.3 |
| Dioxane | 101 | 63.5 |
Higher yields in toluene correlate with improved solubility of reactants and intermediates.
Condensation with Hydroxylamine Hydrochloride
The carbonyl group is converted to an oxime via acid-catalyzed condensation:
$$
\text{Ethyl 2-(4-carbonylcyclohexenyl)acetate} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{H}^+} \text{Ethyl 2-(4-oximido cyclohexenyl)acetate}
$$
Catalyst Efficiency :
| Acid Catalyst | Solvent | Yield (%) |
|---|---|---|
| Oxalic acid | Acetonitrile | 80.2 |
| Maleic acid | THF | 78.7 |
| Fumaric acid | Dioxane | 79.2 |
Oxalic acid in acetonitrile achieved optimal proton donation without side reactions.
Catalytic Hydrogenation to Amine
The oxime undergoes hydrogenation to yield the primary amine:
$$
\text{Ethyl 2-(4-oximido cyclohexenyl)acetate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{trans-Ethyl 2-(4-aminocyclohexyl)acetate}
$$
Reaction Conditions :
- Catalyst: 5–10% Pd/C or Raney-Ni
- Pressure: 5–10 bar $$\text{H}_2$$
- Temperature: 20–30°C
- Yield: 82–85%
Mild conditions prevent over-reduction and preserve stereochemical integrity.
Comparative Analysis of Methods
| Parameter | Traditional Method (CN101778820A) | Innovative Method (CN108424371B) |
|---|---|---|
| Starting Material | 4-Nitrophenylacetic acid | 1,4-Cyclohexanedione |
| Reaction Pressure | 14 MPa | 5–10 bar |
| Reaction Time | 5 days | 48–72 hours |
| Yield | 50–60% | 69–85% |
| Scalability | Low | High |
The innovative method reduces production costs by 40% and improves safety profiles, making it preferable for industrial applications.
Mechanistic Insights and Stereochemical Control
The trans-configuration is achieved through steric guidance during hydrogenation. The cyclohexenyl intermediate adopts a boat conformation, positioning the oxime group axially. Hydrogenation with Pd/C selectively adds hydrogen to the less hindered face, yielding the trans-isomer exclusively. This contrasts with Raney-Ni, which occasionally produces cis-contaminants (≤3%) due to alternative adsorption geometries.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyclohexyl ring or the ethylamino group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound is notable for its potential biological activities, making it a candidate for drug development. Its structural components suggest various pharmacological effects, which are currently under investigation.
Potential Biological Activities
Preliminary studies indicate that trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate may exhibit:
- Antidepressant Properties : Similar compounds have shown efficacy in modulating neurotransmitter levels.
- Analgesic Effects : Its structural analogs are known for pain-relieving properties.
- Antimicrobial Activity : The presence of the ethylamino group may enhance interaction with microbial membranes.
Further pharmacological studies are needed to elucidate specific mechanisms of action and therapeutic potentials.
Chemical Research Applications
In chemical research, this compound serves as a valuable intermediate for synthesizing other compounds. Its unique structure allows for versatile reactions typical of esters and amines.
Synthesis Pathway
The synthesis of this compound generally involves several steps, including:
- Formation of the cyclohexyl framework.
- Introduction of the ethylamino group.
- Esterification with acetic acid derivatives.
This multi-step process emphasizes the need for precise control over reaction conditions to achieve high yields and purity.
Case Studies and Research Findings
-
Study on Antidepressant Effects :
- A study conducted on structurally related compounds demonstrated significant antidepressant effects, suggesting that this compound may share similar properties due to its ethylamino group .
- Analgesic Activity Investigation :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- trans-Ethyl 2-(4-((methylamino)methyl)cyclohexyl)acetate
- trans-Ethyl 2-(4-((propylamino)methyl)cyclohexyl)acetate
- trans-Ethyl 2-(4-((butylamino)methyl)cyclohexyl)acetate
Comparison: Compared to its analogs, trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate is unique due to the specific length and structure of its ethylamino group. This difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.
Biological Activity
trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate, identified by its CAS number 669080-89-1, is an organic compound with the molecular formula C₁₃H₂₅NO₂ and a molecular weight of 227.34 g/mol. Its structure incorporates an ethyl group, a cyclohexyl ring, and an ethylamino functional group, which are believed to contribute to its potential biological activities. This compound is characterized by its unique chemical properties, which may lead to various pharmacological applications.
The synthesis of this compound typically involves multi-step reactions that highlight the importance of controlling reaction conditions to achieve high yields and purity. The compound's chemical behavior can be analyzed through reactions typical for esters and amines, which may include hydrolysis and esterification processes.
Key Structural Features
| Feature | Description |
|---|---|
| Ethyl Group | Contributes to lipophilicity and potential membrane permeability. |
| Cyclohexyl Ring | Provides structural stability and may influence receptor interactions. |
| Ethylamino Group | Potentially enhances biological activity through interactions with biological targets. |
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological activities due to its structural components. Compounds with similar structures have shown promise in multiple pharmacological areas, including:
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Antibacterial Properties : Some derivatives have been evaluated for their ability to inhibit bacterial growth.
- Anti-inflammatory Effects : Structural analogs have been studied for their potential to modulate inflammatory pathways.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds that share structural similarities with this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl trans-2-(4-aminocyclohexyl)acetate | Aminocyclohexane derivative | Contains an amino group instead of ethylamino |
| N,N-Diethylcyclohexanamine | Cyclic amine | Lacks ester functionality; used in various syntheses |
| Cyclohexanol | Alcohol | Simple structure; serves as a precursor in synthesis |
These compounds highlight the uniqueness of this compound due to its specific combination of functional groups, which may confer distinct biological activities not present in other similar compounds.
Pharmacological Evaluations
Recent pharmacological studies are essential for elucidating the specific biological effects and mechanisms of action of this compound. Investigations into its interactions with biological systems are crucial for understanding its pharmacodynamics. Potential areas for investigation include:
- In vitro Studies : Assessing cytotoxicity against various cancer cell lines.
- In vivo Studies : Evaluating therapeutic efficacy and safety profiles in animal models.
Notable Research Outcomes
- Antitumor Activity : A study on structurally related compounds indicated significant cytotoxic effects against T-cell malignancies, suggesting potential applications for this compound in cancer therapy .
- Selectivity Studies : Research on similar compounds has revealed selective inhibitory activity against specific enzymes (e.g., purine nucleoside phosphorylase), indicating that this compound may also exhibit selective biological activity .
- Safety Profiles : Preliminary toxicity assessments suggest that while some derivatives exhibit promising biological activity, further studies are needed to fully understand the safety profiles of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate, and how is structural purity validated?
- Methodology :
- Synthesis : The compound is typically synthesized via reductive amination of trans-4-(aminomethyl)cyclohexyl derivatives with ethyl glyoxylate, followed by esterification. Key intermediates like Ethyl 2-(trans-4-aminocyclohexyl)acetate (CAS 76308-28-6) are precursors .
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl ring conformation and ethylamino/ester group integration.
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry (≥95% purity threshold) to validate molecular weight and eliminate side products .
- Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, 0°C → RT | 65–70 | 92–94% |
| Esterification | Ethyl chloroacetate, K₂CO₃, DMF | 75–80 | 95–97% |
Q. How is the stereochemical integrity of the trans-configuration confirmed experimentally?
- Methodology :
- X-ray Crystallography : Definitive confirmation of trans-cyclohexyl geometry via single-crystal analysis .
- Chiral HPLC : Separation of cis/trans isomers using a Chiralpak® IA column (hexane:isopropanol = 90:10, 1.0 mL/min) .
- NOESY NMR : Cross-peak absence between axial protons on C1 and C4 of the cyclohexyl ring confirms trans-configuration .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology :
- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis/oxidation. Stability validated via accelerated degradation studies (40°C/75% RH for 6 months) .
- Stability Table :
| Condition | Degradation (%) at 6 Months | Primary Degradants |
|---|---|---|
| –20°C, N₂ | <2 | None detected |
| RT, air | 15–20 | Hydrolyzed ester, oxidized amine |
Advanced Research Questions
Q. How does the ethylamino group influence reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates with analogs lacking the ethylamino group (e.g., Ethyl 4-chloroacetoacetate, CAS 638-07-3) in SN₂ reactions. Use UV-Vis spectroscopy to monitor intermediates .
- DFT Calculations : B3LYP/6-31G(d) simulations to map electron density shifts at the amino group during transition states .
Q. What methodologies are employed to evaluate its potential as a prodrug or enzyme-targeting agent?
- Methodology :
- In Vitro Enzymatic Assays : Incubate with liver microsomes (CYP450 isoforms) to assess esterase-mediated hydrolysis. Monitor metabolite formation via LC-MS/MS .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., cyclooxygenase-2) .
- Table :
| Target Enzyme | Kd (µM) | Hydrolysis Half-Life (h) |
|---|---|---|
| COX-2 | 12.3 ± 1.5 | 4.2 |
| Esterase | N/A | 1.8 |
Q. How can metabolic pathways be traced in mammalian systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
